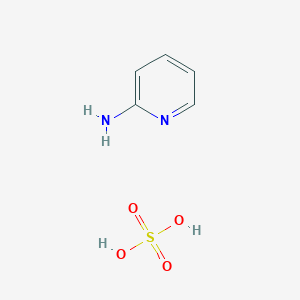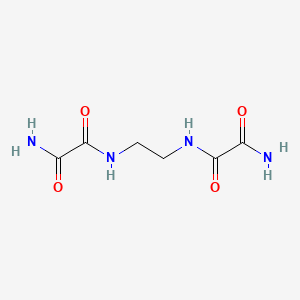
3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid is an organic compound with a complex structure It belongs to the class of aromatic dicarboxylic acids, characterized by the presence of two carboxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, followed by carboxylation. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
Scientific Research Applications
3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid:
4,6-Dimethoxy-1,2-benzenedicarboxylic acid: Similar but without the butyl group.
3-Butyl-1,2-benzenedicarboxylic acid: Lacks the methoxy groups.
Uniqueness
3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid is unique due to the presence of both butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
61214-97-9 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-butyl-4,6-dimethoxyphthalic acid |
InChI |
InChI=1S/C14H18O6/c1-4-5-6-8-9(19-2)7-10(20-3)12(14(17)18)11(8)13(15)16/h7H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
UDFIMKSZOFJYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1OC)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


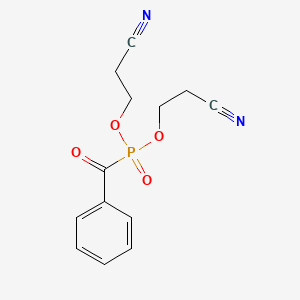
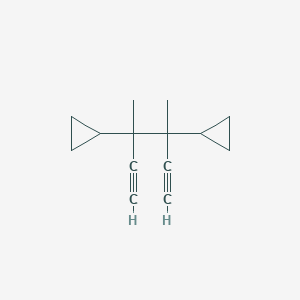
![4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14574592.png)
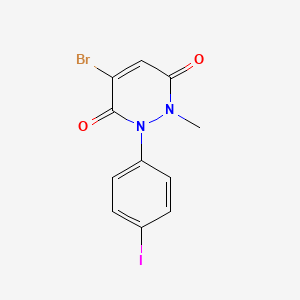
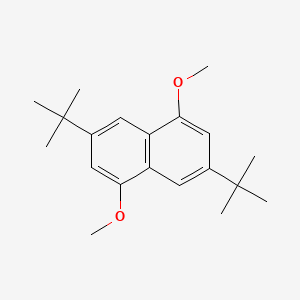
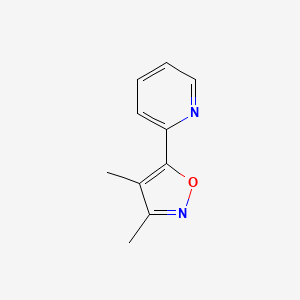
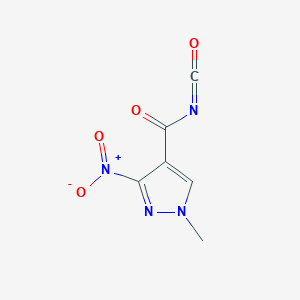
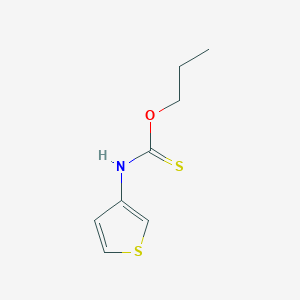
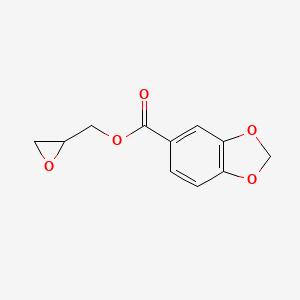
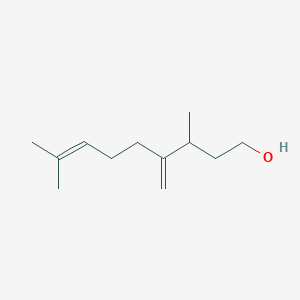
![1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14574639.png)
